
3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile” is a type of organic compound that contains a trifluoromethyl group . It’s part of a larger class of compounds known as trifluoromethylpyridines, which are used in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile”, involves the use of specific pyrazole derivatives . A practical synthesis method for functionalized 1-methyl-3/5-trifluoromethyl-1H-pyrazoles has been reported .Molecular Structure Analysis
The molecular structure of “3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile” includes a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients .Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis of Heterocycles
This research demonstrates the use of trifluoromethyl groups in the microwave-assisted synthesis of fused heterocycles. The study highlights the synthesis of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazoles, showcasing the role of trifluoromethyl groups in facilitating these reactions under pressurized microwave irradiation (Shaaban, 2008).
Catalysis in Organic Synthesis
A study on the efficiency of imidazole-based ionic liquids as catalysts in the synthesis of pyran derivatives and Knoevenagel condensations was conducted. It found that the presence of trifluoromethyl groups enhances the catalytic efficiency in reactions requiring basic or weak acidic media (Sharifi et al., 2019).
Mechanoluminescent and OLED Applications
Research into Pt(II) phosphors bearing pyridinyl pyrazolate chelates with trifluoromethyl groups has shown promising applications in mechanoluminescence and OLEDs. The study explores the photophysical properties and application in organic light-emitting diodes, highlighting the role of trifluoromethyl groups in achieving high efficiency and stable chromaticity (Huang et al., 2013).
Synthesis and Reactivity of Nitropyrazoles
Another study focused on the synthesis and comparison of the reactivity of trinitropyrazole derivatives, demonstrating the nucleophilic substitution reactions facilitated by trifluoromethyl groups. This work provides insight into the synthesis of dinitropyrazoles and their potential applications (Dalinger et al., 2013).
Fixation of Carbon Dioxide
A bifunctional frustrated pyrazolylborane Lewis pair was employed for small molecule fixation, including carbon dioxide, showcasing the utility of trifluoromethyl groups in the formation of zwitterionic, bicyclic boraheterocycles. This research contributes to the field of carbon capture and utilization (Theuergarten et al., 2012).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3/c1-6(3-4-13)15-7(2)5-8(14-15)9(10,11)12/h5-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYVAIHIHBTAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CC#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

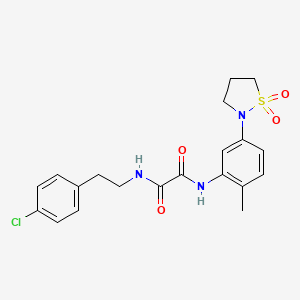
![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2896393.png)
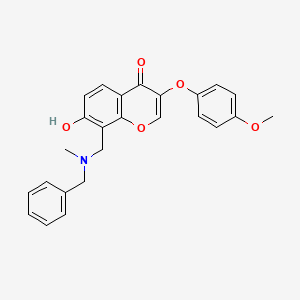
![N-[4-[2-acetyl-3-(2-chloro-6-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2896396.png)
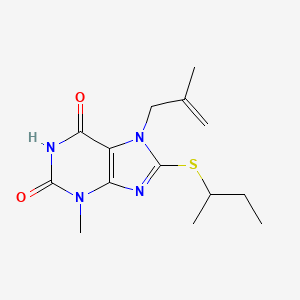
![3-methyl-N-(2-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2896400.png)
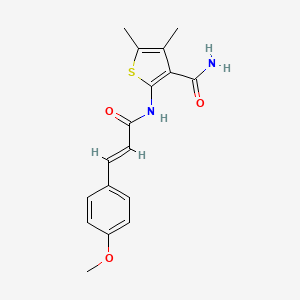


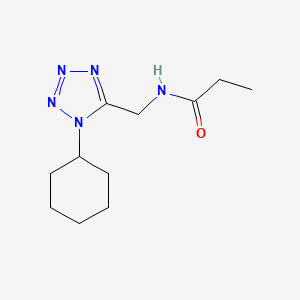
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2896409.png)
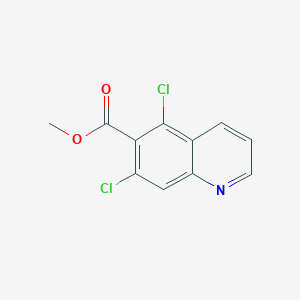
![5-Chloro-2-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2896413.png)
